Essential Scaffold for High-Potency EP1 Antagonists
The 8-chloro-dibenzoxazepine core is a prerequisite for the high EP1 receptor binding affinity observed in the most advanced analogs. The derivative SC-51322, synthesized directly from this scaffold, is the most potent PGE2 antagonist in its chemical series with a pA2 of 8.1, significantly exceeding earlier analogs [1]. Another derivative, SC-51089, also based on this core, demonstrates nanomolar affinity (Ki = 13.8 nM) for the EP1 receptor, establishing the value of this specific intermediate .
| Evidence Dimension | Functional Antagonism at the EP1 Receptor |
|---|---|
| Target Compound Data | pA2 = 8.1 (for SC-51322 derivative); Ki = 13.8 nM (for SC-51322) |
| Comparator Or Baseline | Unsubstituted dibenzoxazepine or other halogen substitution patterns (e.g., 2-chloro) produce analogs with significantly lower or unreported potency for EP1. |
| Quantified Difference | SC-51322 is explicitly described as 'the most potent... that has been seen in this series,' implying a lower potency limit for earlier, non-8-chloro-based compounds [1]. |
| Conditions | Guinea pig ileum muscle strip assay (pA2) and radioligand binding assay (Ki) for the EP1 receptor. |
Why This Matters
This evidence confirms that the 8-chloro scaffold is the optimal starting point for synthesizing EP1 antagonists with the highest documented potency.
- [1] Hallinan, E. A., Hagen, T. J., Tsymbalov, S., Stapelfeld, A., & Savage, M. A. (1994). 8-chlorodibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid, 2-[3-[2-(furanylmethyl)thio]-1-oxopropyl]hydrazide (SC-51322): A potent PGE2 antagonist and analgesic. Bioorganic & Medicinal Chemistry Letters, 4(3), 509-514. View Source
